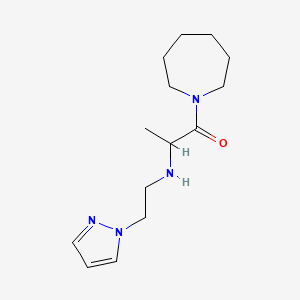
1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one, also known as A-366, is a synthetic compound that has shown potential as a selective and potent inhibitor of the enzyme monoamine oxidase B (MAO-B). MAO-B is an enzyme that is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine, and has been implicated in the pathogenesis of several neurological disorders, including Parkinson's disease and Alzheimer's disease.
Mecanismo De Acción
1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one works by inhibiting the activity of MAO-B, which is responsible for the breakdown of dopamine, serotonin, and norepinephrine. By inhibiting MAO-B, this compound increases the levels of these neurotransmitters in the brain, which can have therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter levels, this compound has also been found to have antioxidant and anti-inflammatory properties. In a study published in the journal Bioorganic & Medicinal Chemistry Letters, this compound was found to have potent antioxidant activity, as well as the ability to inhibit the production of pro-inflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one is its selectivity for MAO-B over MAO-A, which can reduce the risk of side effects associated with non-selective MAO inhibitors. However, one limitation of this compound is its relatively short half-life, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
Future research on 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one could focus on improving its pharmacokinetic properties, such as its half-life, to increase its effectiveness as a therapeutic agent. Additionally, further studies could investigate the potential of this compound as a treatment for other neurological disorders, such as depression and anxiety. Finally, research could explore the use of this compound in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of 1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one involves the reaction of 2-(2-pyrazol-1-ylethyl)aniline with 1-bromoazepane in the presence of potassium carbonate in DMF at 80°C for 24 hours. The resulting product is then treated with acetic anhydride and triethylamine to yield this compound as a white solid with a melting point of 155-157°C.
Aplicaciones Científicas De Investigación
1-(Azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one has been studied for its potential therapeutic effects in several neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression. In a study published in the Journal of Medicinal Chemistry, this compound was found to be a potent and selective inhibitor of MAO-B, with an IC50 value of 0.026 μM. The compound was also found to be selective for MAO-B over MAO-A, with a selectivity index of 385. This compound was able to increase dopamine levels in the striatum of mice, indicating its potential as a treatment for Parkinson's disease.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-(2-pyrazol-1-ylethylamino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-13(15-8-12-18-11-6-7-16-18)14(19)17-9-4-2-3-5-10-17/h6-7,11,13,15H,2-5,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICPPLQYCVPHST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCCC1)NCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)

![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)
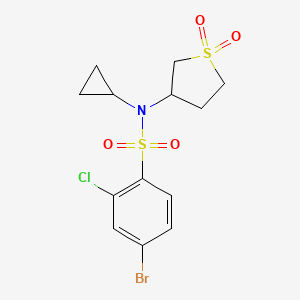
![N-[4-(2-piperidin-1-ylethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B7571908.png)
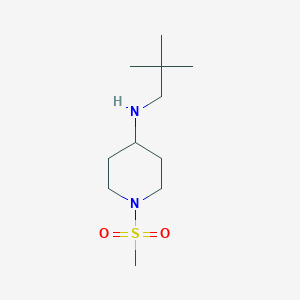
![Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate](/img/structure/B7571916.png)


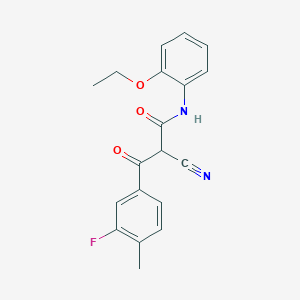

![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-(furan-2-yl)propan-2-amine](/img/structure/B7571953.png)
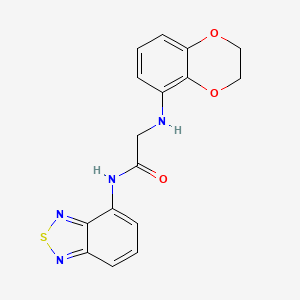
![4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571974.png)
